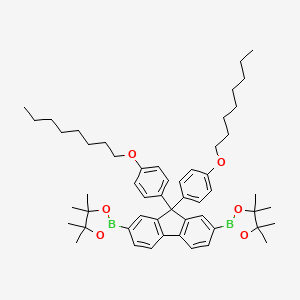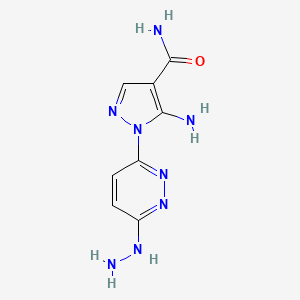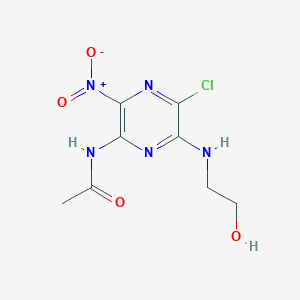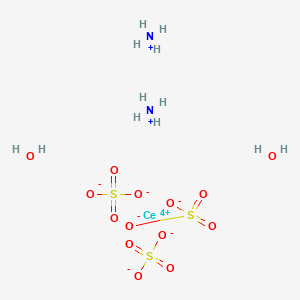
Diammonium cerium(IV) sulfate dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diammonium cerium(IV) sulfate dihydrate, also known as ceric ammonium sulfate, is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid and a strong oxidizing agent. This compound is widely used in various chemical processes due to its high oxidation potential and stability .
准备方法
Synthetic Routes and Reaction Conditions: Diammonium cerium(IV) sulfate dihydrate can be synthesized by reacting cerium(IV) oxide (CeO₂) with sulfuric acid (H₂SO₄) and ammonium sulfate ((NH₄)₂SO₄). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CeO}_2 + 2\text{H}_2\text{SO}_4 + (NH_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow (NH_4)_4\text{Ce(SO}_4)_4 \cdot 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
化学反应分析
Types of Reactions: Diammonium cerium(IV) sulfate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds such as alcohols, ketones, and aldehydes. The reactions typically occur in acidic conditions, often using sulfuric acid as the medium.
Substitution Reactions: These reactions may involve ligands that can replace the sulfate groups under controlled conditions.
Major Products:
Oxidation Reactions: The major products are often oxidized forms of the starting materials, such as carboxylic acids from alcohols.
Substitution Reactions: The products depend on the substituting ligands but generally include new cerium complexes
科学研究应用
Diammonium cerium(IV) sulfate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.
Biology: The compound is employed in various biochemical assays to study oxidative stress and redox reactions in biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates and in the development of diagnostic reagents.
Industry: The compound is utilized in the production of specialty chemicals, catalysts, and in the etching of electronic components
作用机制
The primary mechanism by which diammonium cerium(IV) sulfate dihydrate exerts its effects is through electron transfer reactions. As a strong oxidizing agent, it accepts electrons from other compounds, leading to their oxidation. The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) (Ce³⁺) in the process. This electron transfer is facilitated by the high oxidation potential of the cerium(IV) ion, making it effective in various redox reactions .
相似化合物的比较
Cerium(IV) sulfate: Similar in structure and oxidation properties but lacks the ammonium ions.
Ceric ammonium nitrate: Another strong oxidizing agent with similar applications but different solubility and reactivity profiles.
Uniqueness: Diammonium cerium(IV) sulfate dihydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. This makes it particularly useful in aqueous reactions and in applications requiring high-purity oxidizing agents .
属性
分子式 |
CeH12N2O14S3 |
|---|---|
分子量 |
500.4 g/mol |
IUPAC 名称 |
diazanium;cerium(4+);trisulfate;dihydrate |
InChI |
InChI=1S/Ce.2H3N.3H2O4S.2H2O/c;;;3*1-5(2,3)4;;/h;2*1H3;3*(H2,1,2,3,4);2*1H2/q+4;;;;;;;/p-4 |
InChI 键 |
HUVXDYKGRYROPX-UHFFFAOYSA-J |
规范 SMILES |
[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)
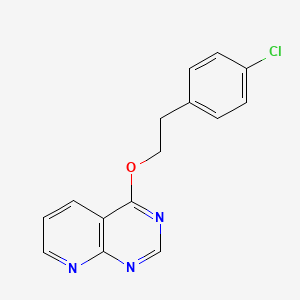


![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)

![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)
